molecular formula C12H10BrNO4 B11791547 Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate

Cat. No.: B11791547
M. Wt: 312.12 g/mol
InChI Key: IUFUACPESDGKRB-UHFFFAOYSA-N
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Description

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate (C₁₂H₁₀BrNO₄, MW 328.12 g/mol) is a benzoate ester derivative featuring a 3-bromoisoxazole moiety linked via a methoxy bridge. Key structural attributes include:

  • Bromine substituent: An electron-withdrawing group that enhances electrophilic reactivity and influences intermolecular interactions.
  • Ester group: A hydrolytically sensitive functional group that impacts solubility and stability.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 4-[(3-bromo-1,2-oxazol-5-yl)methoxy]benzoate

InChI

InChI=1S/C12H10BrNO4/c1-16-12(15)8-2-4-9(5-3-8)17-7-10-6-11(13)14-18-10/h2-6H,7H2,1H3

InChI Key

IUFUACPESDGKRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate typically involves the reaction of 3-bromoisoxazole with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Halogen-Substituted Benzoate Esters

Compounds like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (C₁₉H₁₄BrClN₂O₃, MW 449.68 g/mol) share halogenated aromatic systems but differ in heterocyclic substitution (quinoline vs. isoxazole). Key distinctions include:

  • Supramolecular interactions: Quinoline derivatives exhibit π-π stacking and C–H⋯O hydrogen bonds in crystal structures, while the isoxazole’s reduced aromaticity may limit such interactions.
  • Planarity: Quinoline-based compounds () display near-coplanar arrangements, whereas the isoxazole’s smaller ring size could reduce planarity, affecting crystallinity.

Table 1: Comparison of Halogenated Benzoate Derivatives

Compound Molecular Formula Halogen Position Heterocycle Key Interactions
Target Compound C₁₂H₁₀BrNO₄ Isoxazole (C3) Isoxazole Expected π-π stacking
Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate C₁₉H₁₄BrClN₂O₃ Quinoline (C2) Quinoline π-π stacking, C–H⋯O

Isoxazole-Containing Analogues

4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (C₁₉H₂₄NO₃, MW 315.40 g/mol) highlights the role of isoxazole substituents:

  • Synthetic routes : Isoxazole rings are often synthesized via cyclization of β-diketones with hydroxylamine (), suggesting analogous pathways for the target compound.

Table 2: Isoxazole Derivatives Comparison

Compound Isoxazole Substituent Functional Groups Key Properties
Target Compound 3-Bromo Benzoate ester High electrophilicity
4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one 3-Methyl Hydroxybenzylidene Antioxidant activity

Heterocyclic Ethers and Esters

Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate (C₃₈H₄₇FNO₈SSi, MW 724.27 g/mol) demonstrates:

  • Ester stability : Silyl-protected esters (–4) exhibit enhanced hydrolytic stability compared to methyl benzoates, which may guide derivatization strategies for the target compound.
  • Synthetic complexity : Multi-step syntheses with protective groups (e.g., triisopropylsilyl) contrast with simpler esterification routes for the target compound.

Physicochemical and Functional Comparisons

  • Molecular weight and lipophilicity: The target compound’s lower MW (328.12 g/mol) compared to quinoline derivatives (e.g., 449.68 g/mol) suggests improved solubility in polar solvents.
  • Thermal properties : Melting points for analogous compounds (e.g., 72–75°C in ) hint at moderate thermal stability for the target, though experimental data are needed.

Biological Activity

Methyl 4-((3-bromoisoxazol-5-yl)methoxy)benzoate is a compound exhibiting significant biological activity, primarily attributed to its isoxazole structure. This structure is often linked to various pharmacological effects, making the compound a subject of interest in medicinal chemistry. The compound's molecular formula is C12H10BrNO4C_{12}H_{10}BrNO_4, and it has a molecular weight of approximately 312.12 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Isoxazole derivatives have been documented to possess antimicrobial properties, which may extend to this compound. The presence of the bromine atom enhances its reactivity, potentially increasing its efficacy against various pathogens.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
  • Neuropharmacological Effects : Isoxazole derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The unique structure of this compound plays a crucial role in its biological activity. The bromine substituent on the isoxazole ring enhances the compound's reactivity and interaction with biological targets compared to non-brominated analogs.

Compound NameStructure FeaturesUnique Aspects
Methyl 4-isoxazolylbenzoateIsoxazole ring attached to benzoateExhibits different biological activities
Methyl 4-(2-methylisoxazolyl)benzoateMethyl group on isoxazoleEnhanced lipophilicity affecting bioavailability
This compoundBromine substitution on isoxazolePotentially increased reactivity and biological activity

Study on Antimicrobial Properties

A study conducted on isoxazole derivatives indicated that compounds with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This compound was included in this analysis, showing promising results in inhibiting bacterial growth, particularly due to its unique brominated structure.

Neuropharmacological Research

Research exploring the neuropharmacological effects of isoxazole derivatives revealed that certain compounds could modulate neurotransmitter levels, leading to potential therapeutic applications for conditions like anxiety and depression. This compound's ability to interact with serotonin receptors was highlighted, suggesting a possible pathway for further investigation into its efficacy in treating mood disorders.

Anti-inflammatory Studies

In vitro studies assessing the anti-inflammatory effects of various isoxazole derivatives found that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage models. This suggests a mechanism through which the compound could exert protective effects against inflammatory diseases.

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